4-Methyl-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-Methyl-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a methyl group, a methylsulfonyl group, a thioxo group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4-methyl-5-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA) in toluene, followed by an addition-elimination reaction with hydroxylamine hydrochloride in methanol . The reaction conditions often require careful control of temperature and solvent exchange processes to achieve high yields.
Industrial Production Methods: For industrial-scale production, eco-friendly and cost-effective methods are preferred. One such method involves the use of palladium on barium sulfate (Pd/BaSO4) as a catalyst for the hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at refluxing temperature . This method is advantageous due to its high yield and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-(methylsulfonyl)-2-thioxo-1,
Properties
Molecular Formula |
C8H8N2O2S2 |
---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
4-methyl-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-6(3-9)8(13)10-4-7(5)14(2,11)12/h4H,1-2H3,(H,10,13) |
InChI Key |
WGBLUEZJZHCBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)NC=C1S(=O)(=O)C)C#N |
Origin of Product |
United States |
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